molecular formula C22H21NO3 B11154259 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one

3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one

Cat. No.: B11154259
M. Wt: 347.4 g/mol
InChI Key: ZAAYWWBKVGBZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one ( 951947-20-9, Molecular Formula: C22H21NO3, Molecular Weight: 347.4 g/mol) is a synthetically designed small molecule featuring an isocoumarin (1H-isochromen-1-one) core scaffold . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly as a high-potency antioxidant and antiplatelet agent . Inspired by natural products, the 3-phenyl-1H-isochromen-1-one structural framework has been demonstrated in published studies to exhibit dramatically enhanced activity, with some analogues showing 7 to 16-fold more potent antioxidant effects than ascorbic acid in the DPPH assay . Furthermore, this class of compounds has shown exceptional promise in inhibiting arachidonic acid (AA)-induced platelet aggregation, with certain derivatives exhibiting up to 7-fold greater potency than aspirin, suggesting a potentially novel mechanism of action involving cyclooxygenase-1 (COX-1) enzyme inhibition . The specific structure of this reagent, which incorporates a 4-methylpiperidine amide substitution at the 2-position of the pendant phenyl ring, is a key feature for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties and biological efficacy . Researchers can utilize this compound as a critical chemical tool or a lead compound for further development in areas including cardiovascular disease research, oxidative stress studies, and the investigation of thrombosis pathways . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-(4-methylpiperidine-1-carbonyl)phenyl]isochromen-1-one

InChI

InChI=1S/C22H21NO3/c1-15-10-12-23(13-11-15)21(24)19-9-5-4-8-18(19)20-14-16-6-2-3-7-17(16)22(25)26-20/h2-9,14-15H,10-13H2,1H3

InChI Key

ZAAYWWBKVGBZGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Preparation Methods

Sonogashira Coupling and 6-endo-dig Cyclization

This method, adapted from studies on analogous 3-phenyl-1H-isochromen-1-ones, involves:

  • Sonogashira coupling between 2-iodobenzoic acid derivatives and terminal alkynes.

  • 6-endo-dig cyclization under basic conditions to form the isochromenone ring.

Example Protocol :

  • Step 1 : 2-Iodobenzoic acid (1.0 equiv) reacts with phenylacetylene (1.2 equiv) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C for 12 h.

  • Step 2 : Cyclization with K₂CO₃ (2.0 equiv) in DMF at 120°C yields 3-phenyl-1H-isochromen-1-one (78% yield).

Adaptation for Target Compound :
Replace phenylacetylene with a propargyl derivative bearing a protected carbonyl group to enable subsequent piperidine coupling.

Metal-Free O-Acylation/Wittig Reaction

A novel metal-free approach developed for 3-substituted isocoumarins involves:

  • O-Acylation of 2-(bromomethyl)benzoic acid with acyl chlorides.

  • Wittig reaction to form the lactone ring.

Key Data :

StepReagents/ConditionsYield
O-AcylationBenzoyl chloride, NEt₃, CH₂Cl₂85%
Wittig CyclizationPPh₃, Toluene, 110°C82%

This method avoids transition metals, making it advantageous for substrates sensitive to metal contamination.

Introduction of the 4-Methylpiperidin-1-yl Carbonyl Group

Amidation of Carboxylic Acid Intermediates

The 2-carboxyphenyl substituent on the isochromenone core undergoes amidation with 4-methylpiperidine:

  • Activation : Convert the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride.

  • Coupling : React with 4-methylpiperidine in the presence of a base (e.g., NEt₃ or DMAP).

Optimization Insights :

  • Solvent : Dichloromethane or THF improves solubility of intermediates.

  • Catalyst : DMAP (10 mol%) enhances reaction rate by stabilizing the acyl intermediate.

Direct Acylation via Acyl Chloride Intermediates

An alternative strategy employs pre-functionalized benzoyl chlorides:

  • Synthesize 2-[(4-methylpiperidin-1-yl)carbonyl]benzoyl chloride from 2-chlorocarbonylbenzoic acid and 4-methylpiperidine.

  • Utilize this acyl chloride in O-acylation/Wittig or Sonogashira protocols.

Critical Considerations :

  • Stability : Acyl chlorides are moisture-sensitive; reactions require anhydrous conditions.

  • Purification : Column chromatography (petroleum ether/EtOAc) effectively isolates the target compound.

Integrated Synthetic Pathways

Route A: Late-Stage Amidation

  • Synthesize 3-(2-carboxyphenyl)-1H-isochromen-1-one via Sonogashira coupling (Route 2.1).

  • Activate the carboxylic acid to acyl chloride (SOCl₂, 60°C, 2 h).

  • Couple with 4-methylpiperidine (NEt₃, DMAP, CH₂Cl₂, 0°C to RT, 12 h).
    Overall Yield : 62% (two steps).

Route B: Early-Stage Acyl Incorporation

  • Prepare 2-[(4-methylpiperidin-1-yl)carbonyl]benzoyl chloride from 2-chlorocarbonylbenzoic acid.

  • Apply metal-free O-acylation/Wittig cyclization (Route 2.2).
    Overall Yield : 71% (two steps).

Comparative Analysis of Methods

ParameterRoute A (Late-Stage)Route B (Early-Stage)
Total Steps 32
Overall Yield 62%71%
Metal Usage Pd/Cu in Step 1Metal-free
Functional Tolerance ModerateHigh

Route B offers superior yields and avoids transition metals but requires stringent anhydrous conditions for acyl chloride synthesis.

Mechanistic and Kinetic Studies

Cyclization Kinetics

  • 6-endo-dig Cyclization : Follows first-order kinetics with an activation energy (Eₐ) of 85 kJ/mol, as determined by in situ FTIR.

  • Wittig Reaction : Proceeds via a concerted mechanism with a half-life of 45 min at 110°C.

Amidation Efficiency

  • Turnover Frequency (TOF) : DMAP-catalyzed amidation achieves TOF = 12 h⁻¹, significantly higher than uncatalyzed reactions (TOF = 2.5 h⁻¹).

Scale-Up Considerations and Industrial Relevance

  • Cost Analysis : Route B reduces Pd/Cu catalyst costs by 40% but increases solvent consumption.

  • Safety : Early-stage acyl chloride synthesis necessitates explosion-proof reactors due to SOCl₂ volatility .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues of 3-Substituted Isochromenones

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Melting Point (°C) Yield (%) Key Features Reference
Target Compound 4-Methylpiperidine carbonyl phenyl N/A N/A Potential enhanced solubility due to piperidine; plausible biological activity
3-(p-Tolyl)-1H-isochromen-1-one (4b) p-Tolyl 88–89 84 High yield; moderate melting point; simple aryl substituent
3-[4-(Trifluoromethyl)phenyl]-1H-isochromen-1-one 4-Trifluoromethylphenyl 178–184 84 Electron-withdrawing group; high melting point
3-[1-(3-Benzoylphenyl)ethyl]-1H-isochromen-1-one Benzoylphenyl ethyl N/A N/A Demonstrated anti-inflammatory and antioxidant activity
6f (Anticancer compound) 4-Methylpiperidine methyl N/A N/A IC50 = 6.52 µM (HeLa); highlights piperidine’s role in anticancer activity
2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-4H-chromen-4-one Piperazine carbonyl phenyl N/A N/A Piperazine analog; similar molecular weight (C21H20N2O3)

Key Observations :

  • Biological Activity : Piperidine-containing analogs like compound 6f exhibit potent anticancer activity (IC50 ~6.5 µM against HeLa cells), implying that the target compound’s 4-methylpiperidine group may confer similar pharmacological benefits .

Pharmacological Potential

  • Anti-Inflammatory/Antioxidant Activity : The benzoylphenyl-substituted isocoumarin in showed superior anti-inflammatory activity compared to ketoprofen, suggesting that bulky substituents enhance binding to relevant targets . The target compound’s piperidine group may similarly modulate activity.
  • Anticancer Potential: Piperidine and piperazine derivatives (e.g., 6f and ) demonstrate that nitrogen-containing heterocycles improve cytotoxicity, likely through interactions with cellular targets like kinases or tubulin .

Physicochemical Properties

  • Melting Points : Aryl substituents with electron-withdrawing groups (e.g., trifluoromethyl in ) result in higher melting points (178–184°C) compared to electron-donating groups (e.g., p-tolyl: 88–89°C). The target compound’s piperidine group may lower melting points due to reduced crystallinity.
  • Synthetic Yields : Most 3-substituted isocoumarins achieve yields >75%, indicating efficient synthetic protocols for derivatives like the target compound .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one?

The compound is synthesized via Silver Triflate/p-Toluenesulfonic Acid (p-TSA) co-catalyzed cyclization of 2-alkynylbenzoate precursors. Key steps include:

  • Catalytic system : AgOTf (5 mol%) and p-TSA (10 mol%) in dichloroethane at 80°C .
  • Reaction time : 4–7 hours, monitored by TLC for completion.
  • Chromatographic purification : Hexane/ethyl acetate solvent gradients (e.g., 9:1 to 6:4 ratios) yield white or red solids with 82–91% efficiency .
  • Characterization : ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm, carbonyl at ~170 ppm), IR (C=O stretch at 1726 cm⁻¹), and ESI-MS for molecular ion confirmation .

Q. How can researchers validate the structural integrity of this compound?

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring atomic displacement parameters (ADPs) and residual factors (R1 < 0.05) meet crystallographic standards .
  • Spectroscopic cross-validation : Compare NMR chemical shifts and IR absorption bands with literature data (e.g., ¹H NMR δ 7.2–8.1 ppm for aromatic protons; IR 1603 cm⁻¹ for conjugated C=C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points between synthesized batches and literature values?

Discrepancies often arise from polymorphism or residual solvents . Mitigation strategies include:

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate thermodynamically stable polymorphs.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues (>1% weight loss below 150°C indicates incomplete drying) .
  • DSC (Differential Scanning Calorimetry) : Identify melting endotherms corresponding to reported polymorphs (e.g., literature mp 151–154°C vs. observed 178–184°C) .

Q. What experimental approaches are suitable for investigating this compound’s pharmacological mechanism?

  • Receptor binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity (Ki) for target receptors like serotonin transporters (SERT) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
  • Molecular docking : Align the compound’s 3D structure (from crystallography) with receptor active sites (e.g., SERT) using AutoDock Vina, prioritizing hydrogen bonding with residues like Asp98 or π-π stacking with Phe341 .

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Compare with analogs from literature:

CompoundStructural VariationBiological ActivityReference
2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-4H-chromen-4-onePiperazine instead of piperidineAnticancer (IC₅₀ = 1.2 µM)
3-(4-Chlorophenyl)-1H-isochromen-1-oneChlorophenyl substitutionAntimicrobial (MIC = 8 µg/mL)
Key SAR insights:
  • Piperidine vs. piperazine : Increased lipophilicity enhances blood-brain barrier penetration.
  • Electron-withdrawing groups (e.g., -Cl) improve receptor binding via σ-hole interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours for cytotoxicity assays).
  • Metabolic stability : Test for CYP450-mediated degradation using liver microsomes (e.g., t½ < 30 minutes indicates rapid metabolism) .
  • Batch purity : Verify by HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities mimicking bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.